3-Chloro-5-ethynylpyridine
Overview
Description
3-Chloro-5-ethynylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H4ClN . It is characterized by a pyridine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethynylpyridine typically involves the reaction of 3-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the ethynyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines
- Pyridine N-oxides
- Dihydropyridines
Scientific Research Applications
3-Chloro-5-ethynylpyridine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Chloropyridine: Lacks the ethynyl group, leading to different reactivity and applications.
5-Ethynylpyridine: Lacks the chlorine atom, affecting its chemical behavior and biological activity.
3-Bromo-5-ethynylpyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness: 3-Chloro-5-ethynylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
Properties
IUPAC Name |
3-chloro-5-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634543 | |
Record name | 3-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329202-22-4 | |
Record name | 3-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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